[1-(4-Fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-Fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid: is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorobenzyl group, a piperazine ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl halides and the piperazine derivative.
Acylation: The final step involves the acylation of the piperazine derivative with acetic anhydride or acetyl chloride to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Electrophiles such as nitronium ions (NO2+) or halogens (Cl2, Br2) in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Hydroxyl derivatives of the original compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: It may interact with specific receptors in biological systems, aiding in the study of receptor-ligand interactions.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the design of new therapeutic agents.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) can provide insights into its potential as a drug.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: It may have applications as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of [1-(4-Fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorobenzyl group can enhance binding affinity to hydrophobic pockets, while the piperazine ring can participate in hydrogen bonding and electrostatic interactions. The acetic acid moiety may contribute to the compound’s solubility and bioavailability.
Comparison with Similar Compounds
[3-Chloro-4-fluorophenylboronic acid]: Similar in having a fluorobenzyl group but differs in the presence of a boronic acid moiety.
[4-Fluorophenylboronic acid]: Shares the fluorobenzyl group but lacks the piperazine and acetic acid components.
[4-Chlorophenylboronic acid]: Contains a chlorobenzyl group instead of a fluorobenzyl group.
Uniqueness:
Structural Diversity: The combination of a fluorobenzyl group, piperazine ring, and acetic acid moiety is unique and not commonly found in other compounds.
Properties
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O3/c14-10-3-1-9(2-4-10)8-16-6-5-15-13(19)11(16)7-12(17)18/h1-4,11H,5-8H2,(H,15,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEUAHLNMWSZJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)O)CC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.